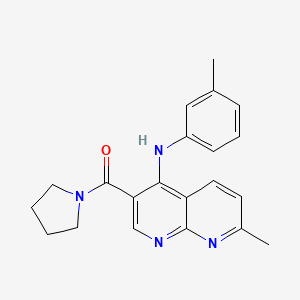
7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine, also known as MMP-3-PY-1-NA, is an organic compound that belongs to the class of heterocyclic compounds. It is an important intermediate in the synthesis of several drugs, including those used to treat cancer, HIV, and other diseases. MMP-3-PY-1-NA has been studied extensively in the laboratory, and its properties and applications have been thoroughly investigated.
Aplicaciones Científicas De Investigación
7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of several drugs, including those used to treat cancer, HIV, and other diseases. It has also been used in the synthesis of fluorescent molecules, which can be used to detect various biological processes. In addition, it has been used in the synthesis of compounds with potential therapeutic applications, such as compounds that can inhibit the activity of enzymes involved in the metabolism of drugs.
Mecanismo De Acción
7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA is an organic compound that belongs to the class of heterocyclic compounds. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, meaning that it can prevent the breakdown of drugs in the body. It is also believed to interact with other molecules in the body, such as proteins, to produce other compounds with therapeutic properties.
Biochemical and Physiological Effects
7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA has been studied extensively in the laboratory, and its biochemical and physiological effects have been thoroughly investigated. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, meaning that it can prevent the breakdown of drugs in the body. It has also been shown to interact with other molecules in the body, such as proteins, to produce other compounds with therapeutic properties. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, its inhibitory activity towards enzymes involved in the metabolism of drugs makes it a useful tool in the development of new drugs. However, it is important to note that the compound is not suitable for use in humans due to its potential toxicity.
Direcciones Futuras
The future directions for 7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its potential toxicity and its interactions with other molecules in the body could lead to the development of new drugs. Finally, further research into its use as a fluorescent molecule could lead to new ways of detecting various biological processes.
Métodos De Síntesis
7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineA is synthesized from 3-methylphenylacetonitrile, pyrrolidine, and 1,8-naphthyridine in a three-step reaction. In the first step, 3-methylphenylacetonitrile is treated with pyrrolidine in the presence of an acid catalyst to form the corresponding acylated product. In the second step, the acylated product is reacted with 1,8-naphthyridine in the presence of a base catalyst to form the desired product. Finally, the product is treated with a methylating agent to yield the final product.
Propiedades
IUPAC Name |
[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14-6-5-7-16(12-14)24-19-17-9-8-15(2)23-20(17)22-13-18(19)21(26)25-10-3-4-11-25/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLVTIKZHXZEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(3-methylphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-2-{4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6583901.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B6583921.png)
![2-(4-fluorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583923.png)
![2-(4-fluorophenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583931.png)
![2-(2,4-dimethylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583935.png)
![5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583936.png)
![2-(2,4-dimethylphenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6583938.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6583941.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6583946.png)
![1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B6583948.png)

![ethyl 4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B6583975.png)
![1-(3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B6583990.png)
